2-[(1H-Inden-3-yl)sulfanyl]naphthalene
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Overview
Description
2-[(1H-Inden-3-yl)sulfanyl]naphthalene is an organic compound that features a naphthalene ring system bonded to an indenyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-Inden-3-yl)sulfanyl]naphthalene typically involves the reaction of 3-mercaptoindene with a naphthalene derivative under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiol group, followed by nucleophilic substitution on a halogenated naphthalene compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[(1H-Inden-3-yl)sulfanyl]naphthalene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions to achieve substitution on the naphthalene ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-sulfanylated naphthalene derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
2-[(1H-Inden-3-yl)sulfanyl]naphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(1H-Inden-3-yl)sulfanyl]naphthalene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1H-Indol-3-yl)sulfanyl]naphthalene
- 2-[(1H-Benzimidazol-2-yl)sulfanyl]naphthalene
- 2-[(1H-Pyrrol-3-yl)sulfanyl]naphthalene
Uniqueness
2-[(1H-Inden-3-yl)sulfanyl]naphthalene is unique due to the presence of the indenyl group, which imparts distinct electronic and steric properties compared to other similar compounds
Properties
CAS No. |
60092-41-3 |
---|---|
Molecular Formula |
C19H14S |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
2-(3H-inden-1-ylsulfanyl)naphthalene |
InChI |
InChI=1S/C19H14S/c1-2-7-16-13-17(11-9-14(16)5-1)20-19-12-10-15-6-3-4-8-18(15)19/h1-9,11-13H,10H2 |
InChI Key |
GFQQWOZPFHPWCB-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C2=CC=CC=C21)SC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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